molecular formula C23H21ClF4N2O3 B15184076 Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- CAS No. 94593-43-8

Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-

Cat. No.: B15184076
CAS No.: 94593-43-8
M. Wt: 484.9 g/mol
InChI Key: QXXDZMLRZMWRIG-UHFFFAOYSA-N
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Description

Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzene ring, an ethanamine group, and multiple substituents such as chloro, fluoro, methyl, isoxazolyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94593-43-8

Molecular Formula

C23H21ClF4N2O3

Molecular Weight

484.9 g/mol

IUPAC Name

[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C23H21ClF4N2O3/c1-4-30(13(2)11-15-7-5-8-16(12-15)23(26,27)28)33-22(31)19-14(3)32-29-21(19)20-17(24)9-6-10-18(20)25/h5-10,12-13H,4,11H2,1-3H3

InChI Key

QXXDZMLRZMWRIG-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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